molecular formula C11H11NO2 B8428233 6-methoxy-4-methyl-2H-isoquinolin-1-one

6-methoxy-4-methyl-2H-isoquinolin-1-one

Cat. No.: B8428233
M. Wt: 189.21 g/mol
InChI Key: CPMKCDNHSZDRNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxy-4-methyl-2H-isoquinolin-1-one (CAS 869897-98-3) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C11H11NO2 and a molecular weight of 189.21 g/mol, this isoquinolinone derivative is characterized by its 6-methoxy and 4-methyl functional groups . The isoquinolinone scaffold is recognized in medicinal chemistry as a privileged structure, present in compounds that exhibit bioactivity across a range of biological targets. For instance, structurally similar compounds have been investigated as positive allosteric modulators for metabolic disease targets like the GLP-1 receptor , as selective agonists for melatonin receptors , and as high-affinity ligands for sigma-2 receptors in oncology research . This suggests that this compound serves as a valuable synthetic intermediate or core structure for exploring new therapeutic agents. Researchers can utilize this compound in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and library synthesis. It is offered with a guaranteed purity of 96% . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

6-methoxy-4-methyl-2H-isoquinolin-1-one

InChI

InChI=1S/C11H11NO2/c1-7-6-12-11(13)9-4-3-8(14-2)5-10(7)9/h3-6H,1-2H3,(H,12,13)

InChI Key

CPMKCDNHSZDRNX-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=O)C2=C1C=C(C=C2)OC

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d)

  • Substituents : 6,7-Dimethoxy, 1-methyl, and an ethyl carboxylate group.
  • Key Differences: The dihydroisoquinoline core (3,4-dihydro) introduces conformational flexibility, while the carboxylate group enhances solubility in polar solvents.
  • Applications : Such derivatives are often explored for central nervous system (CNS) activity due to their structural resemblance to alkaloids like papaverine .

5-Hydroxyisoquinolin-1(4H)-one (IQD)

  • Substituents : Hydroxy group at position 4.
  • Key Differences : The hydroxyl group increases hydrogen-bonding capacity, improving aqueous solubility compared to methoxy-substituted analogs.
  • Applications: Hydroxy-substituted isoquinolinones are investigated for antioxidant or metal-chelating properties .

4-Bromo-2-methylisoquinolin-1(2H)-one

  • Substituents : Bromine at position 4, methyl at position 2.
  • Key Differences : Bromine serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki-Miyaura). The absence of a methoxy group reduces steric hindrance at position 5.
  • Applications: Brominated isoquinolinones are intermediates in drug discovery, enabling late-stage functionalization .

Molecular Weight and Structural Complexity

(2-Oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives

  • Molecular Formula : C40H32N6O8 (e.g., Compound 8f).
  • Key Differences: The triazole moiety introduces additional hydrogen-bonding sites and rigidity. The higher molecular weight (728.73 g/mol) may impact bioavailability compared to simpler isoquinolinones.
  • Applications : Such hybrids are studied for multitargeted pharmacological activities, including anticancer and anti-inflammatory effects .

6-Bromo-2-(4-methoxybenzyl)-2H-isoquinolin-1-one

  • Molecular Formula: C17H14BrNO2.

Physicochemical Properties and Reactivity

Compound Name Substituents Molecular Weight (g/mol) Key Properties
6-Methoxy-4-methyl-2H-isoquinolin-1-one 6-OCH3, 4-CH3 ~203.22 (estimated) Moderate lipophilicity, planar structure
5-Hydroxyisoquinolin-1(4H)-one 5-OH 177.16 High polarity, hydrogen-bond donor
4-Bromo-2-methylisoquinolin-1(2H)-one 4-Br, 2-CH3 238.08 Electrophilic C-Br site for synthesis
4-Allyl-1-chloro-6-methoxyisoquinolin-3(2H)-one 6-OCH3, 1-Cl, 4-allyl 249.69 Allyl group enables cycloaddition reactions

Q & A

What are the established synthetic pathways for 6-methoxy-4-methyl-2H-isoquinolin-1-one, and how can reaction conditions be optimized?

Basic
The compound is typically synthesized via cyclization reactions of appropriately substituted precursors. For example, methoxy and methyl groups can be introduced through nucleophilic substitution or Friedel-Crafts alkylation. Oxidation of intermediates using agents like KMnO₄ or CrO₃ under controlled temperatures (60–80°C) is critical for forming the isoquinolinone core . Solvent selection (e.g., dichloromethane or DMSO) and catalysts (e.g., Lewis acids) significantly influence yields. Optimization should involve systematic variation of reaction time, temperature, and stoichiometry, monitored by TLC or HPLC .

How can crystallographic data resolve ambiguities in the structural elucidation of this compound?

Advanced
X-ray crystallography remains the gold standard for unambiguous structural determination. Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) enable precise modeling of bond lengths, angles, and torsional conformations . For instance, SHELXL’s robust handling of high-resolution data can differentiate between tautomeric forms or positional isomers, which NMR alone may not resolve. Challenges such as twinning or low-resolution data require iterative refinement and validation via R-factor analysis .

What analytical techniques are most effective for characterizing purity and stability of this compound under varying conditions?

Basic
Combined use of HPLC (with UV detection at 254 nm) and LC-MS ensures purity assessment, while ¹H/¹³C NMR confirms structural integrity. Stability studies should employ accelerated degradation tests (e.g., exposure to heat, light, or humidity) followed by spectroscopic monitoring. For polymorphic forms, differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) are essential .

How can computational methods aid in predicting the reactivity and biological activity of this compound?

Advanced
Density Functional Theory (DFT) calculations can predict electrophilic/nucleophilic sites, guiding synthetic modifications. Molecular docking studies (using AutoDock or Schrödinger Suite) may reveal interactions with biological targets like kinases or antimicrobial enzymes, as suggested by structural analogs in PubChem . Retrosynthetic AI tools (e.g., those leveraging Reaxys or Pistachio databases) propose novel routes by analyzing reaction templates and steric compatibility .

What strategies address contradictions between experimental and theoretical data (e.g., NMR chemical shifts vs. computational predictions)?

Advanced
Discrepancies often arise from solvent effects, tautomerism, or dynamic conformational changes. Solvent-correction models (e.g., COSMO-RS) improve DFT-based NMR predictions. Experimental validation via variable-temperature NMR or crystallography can identify dominant conformers. For example, a mismatch in predicted vs. observed methyl group chemical shifts might indicate unexpected steric hindrance, requiring reevaluation of computational parameters .

What are the reported biological activities of structurally related isoquinolinones, and how can these inform research on this compound?

Basic
Analogous compounds exhibit antimicrobial, anticancer, and anti-inflammatory properties. For instance, 6-hydroxy-2-methylisoquinolin-1-one (CAS 70450-83-8) shows activity against Gram-positive bacteria, suggesting that methoxy and methyl substituents in the target compound may enhance membrane permeability . Bioactivity assays (e.g., MIC determinations or MTT cytotoxicity tests) should be prioritized, with structural modifications guided by SAR studies of related derivatives .

How can researchers mitigate challenges in scaling up synthesis from milligram to gram quantities?

Advanced
Scale-up requires addressing exothermic reactions, solvent recovery, and purification bottlenecks. Flow chemistry systems improve heat dissipation and mixing efficiency for sensitive steps like nitrations or oxidations . Chromatography-free purification (e.g., recrystallization from ethanol/water mixtures) is preferable for cost-effectiveness. Process Analytical Technology (PAT) tools monitor real-time parameters to ensure consistency .

What are the best practices for ensuring reproducibility in synthetic protocols for this compound?

Basic
Detailed documentation of reagent sources (e.g., anhydrous solvent suppliers), exact temperatures (±1°C), and inert atmosphere conditions (argon vs. nitrogen) is critical. Peer validation via round-robin testing across labs identifies protocol vulnerabilities. PubChem’s synthetic procedure repository provides a benchmark for cross-referencing steps .

How does the electronic environment of the isoquinolinone ring influence its chemical reactivity?

Advanced
The electron-deficient aromatic ring directs electrophilic substitution to the 5- and 8-positions, while the methoxy group at C6 enhances electron density at adjacent carbons. DFT-based Fukui indices quantify local electrophilicity/nucleophilicity, guiding regioselective functionalization. For example, bromination at C5 can be achieved using NBS in DMF, leveraging the ring’s electronic profile .

What are the key considerations for designing derivatives of this compound to enhance bioactivity or reduce toxicity?

Advanced
Rational design should balance lipophilicity (logP) and solubility (logS) to optimize bioavailability. Introducing electron-withdrawing groups (e.g., halogens) at C5 or C8 may enhance target binding, while PEGylation improves aqueous solubility. Toxicity prediction tools (e.g., ProTox-II) screen for hepatotoxicity or mutagenicity risks early in development .

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